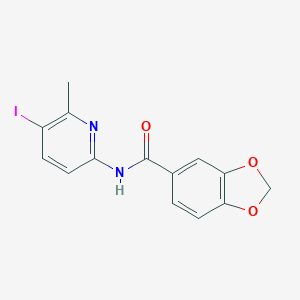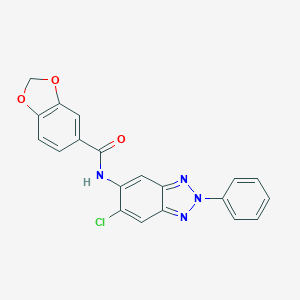![molecular formula C23H21ClN2O3 B244672 N-{4-[(2-chlorobenzoyl)amino]-3-methoxyphenyl}-2,4-dimethylbenzamide](/img/structure/B244672.png)
N-{4-[(2-chlorobenzoyl)amino]-3-methoxyphenyl}-2,4-dimethylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{4-[(2-chlorobenzoyl)amino]-3-methoxyphenyl}-2,4-dimethylbenzamide, also known as MLN4924, is a small molecule inhibitor that targets NEDD8-activating enzyme (NAE). NAE is responsible for the activation of the NEDD8 protein, which is involved in the regulation of protein degradation pathways. MLN4924 has shown promising results in preclinical studies as a potential anticancer agent.
Mechanism of Action
N-{4-[(2-chlorobenzoyl)amino]-3-methoxyphenyl}-2,4-dimethylbenzamide targets NAE, which is responsible for the activation of the NEDD8 protein. NEDD8 conjugation is involved in the regulation of protein degradation pathways, including the ubiquitin-proteasome system. N-{4-[(2-chlorobenzoyl)amino]-3-methoxyphenyl}-2,4-dimethylbenzamide inhibits NAE, leading to the accumulation of NEDD8-conjugated proteins and the activation of the unfolded protein response pathway. This ultimately leads to apoptosis in cancer cells.
Biochemical and physiological effects
N-{4-[(2-chlorobenzoyl)amino]-3-methoxyphenyl}-2,4-dimethylbenzamide has been shown to induce apoptosis in cancer cells through the activation of the unfolded protein response pathway. N-{4-[(2-chlorobenzoyl)amino]-3-methoxyphenyl}-2,4-dimethylbenzamide also inhibits the proliferation of cancer cells and sensitizes them to chemotherapy and radiation therapy. In animal models, N-{4-[(2-chlorobenzoyl)amino]-3-methoxyphenyl}-2,4-dimethylbenzamide has been shown to inhibit tumor growth and metastasis.
Advantages and Limitations for Lab Experiments
N-{4-[(2-chlorobenzoyl)amino]-3-methoxyphenyl}-2,4-dimethylbenzamide has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. N-{4-[(2-chlorobenzoyl)amino]-3-methoxyphenyl}-2,4-dimethylbenzamide has shown promising results in preclinical studies as a potential anticancer agent. However, N-{4-[(2-chlorobenzoyl)amino]-3-methoxyphenyl}-2,4-dimethylbenzamide has some limitations for use in lab experiments. It is a potent inhibitor of NAE, which may affect other cellular processes that are regulated by NEDD8 conjugation. N-{4-[(2-chlorobenzoyl)amino]-3-methoxyphenyl}-2,4-dimethylbenzamide may also have off-target effects that need to be carefully evaluated.
Future Directions
For research on N-{4-[(2-chlorobenzoyl)amino]-3-methoxyphenyl}-2,4-dimethylbenzamide include:
1. Evaluation of N-{4-[(2-chlorobenzoyl)amino]-3-methoxyphenyl}-2,4-dimethylbenzamide in combination with other cancer therapies, such as chemotherapy and radiation therapy.
2. Development of more potent and selective NAE inhibitors.
3. Evaluation of N-{4-[(2-chlorobenzoyl)amino]-3-methoxyphenyl}-2,4-dimethylbenzamide in other cancer types, such as breast and lung cancer.
4. Investigation of the role of NEDD8 conjugation in other cellular processes, such as DNA repair and cell cycle regulation.
5. Development of biomarkers to predict response to N-{4-[(2-chlorobenzoyl)amino]-3-methoxyphenyl}-2,4-dimethylbenzamide treatment.
Synthesis Methods
The synthesis of N-{4-[(2-chlorobenzoyl)amino]-3-methoxyphenyl}-2,4-dimethylbenzamide involves several steps, starting from commercially available starting materials. The key step involves the formation of the amide bond between the 2-chlorobenzoyl and 3-methoxyaniline moieties, followed by the introduction of the N-methylbenzamide group. The final product is obtained through purification and crystallization.
Scientific Research Applications
N-{4-[(2-chlorobenzoyl)amino]-3-methoxyphenyl}-2,4-dimethylbenzamide has been extensively studied for its potential as a cancer therapy. Preclinical studies have shown that N-{4-[(2-chlorobenzoyl)amino]-3-methoxyphenyl}-2,4-dimethylbenzamide induces apoptosis (programmed cell death) in cancer cells and inhibits tumor growth in animal models. N-{4-[(2-chlorobenzoyl)amino]-3-methoxyphenyl}-2,4-dimethylbenzamide has also been shown to sensitize cancer cells to chemotherapy and radiation therapy.
properties
Molecular Formula |
C23H21ClN2O3 |
|---|---|
Molecular Weight |
408.9 g/mol |
IUPAC Name |
N-[4-[(2-chlorobenzoyl)amino]-3-methoxyphenyl]-2,4-dimethylbenzamide |
InChI |
InChI=1S/C23H21ClN2O3/c1-14-8-10-17(15(2)12-14)22(27)25-16-9-11-20(21(13-16)29-3)26-23(28)18-6-4-5-7-19(18)24/h4-13H,1-3H3,(H,25,27)(H,26,28) |
InChI Key |
YQVHFSURPFJAJN-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C(=O)NC2=CC(=C(C=C2)NC(=O)C3=CC=CC=C3Cl)OC)C |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NC2=CC(=C(C=C2)NC(=O)C3=CC=CC=C3Cl)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-{4-[(3-chlorobenzoyl)amino]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B244591.png)
![N-[4-(diethylamino)-2-methylphenyl]-5-nitro-2-furamide](/img/structure/B244592.png)
![N-[4-(diethylamino)-2-methylphenyl]-1-benzofuran-2-carboxamide](/img/structure/B244593.png)

![N-[4-(4-methylpiperidin-1-yl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B244595.png)



![N-[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B244601.png)
![N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B244609.png)
![N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B244610.png)
![N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B244611.png)
![N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-4-fluorobenzamide](/img/structure/B244612.png)